molecular formula C5H5NOS B1207774 Thiophene-2-carbaldehyde oxime CAS No. 29683-84-9

Thiophene-2-carbaldehyde oxime

Cat. No. B1207774
CAS RN: 29683-84-9
M. Wt: 127.17 g/mol
InChI Key: GASLBPLHYRZLLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-2-carbaldehyde oxime and its derivatives can be accomplished through various methods. For example, thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst in alcohol, resulting in polymers characterized by techniques like FT/IR, 1H-NMR, EDX, and XPS. These polymers showed morphological properties of spherical particles that clump together to form clusters with average diameters of 127 nanometers (Al-Hamdan, Al-Falah, & Al-Deri, 2021).

Molecular Structure Analysis

The molecular structure of thiophene-2-carbaldehyde oxime derivatives reveals intriguing photochromic behavior, as demonstrated by diarylethene oxime isomers. These isomers, confirmed by NMR, exhibit reversible photochromism under alternated UV/visible light, with color changes between colorless and light purple. The optimized geometry structure and frontier molecular orbitals support their photochromic activity (Xiaochuan Li et al., 2017).

Chemical Reactions and Properties

Thiophene derivatives, including (E)-thiophene-2-carbaldehyde oxime, have been synthesized and characterized, showing significant inhibitory properties for corrosion on aluminum alloys in acidic mediums. The study detailed the electrochemical impedance spectroscopy and potentiodynamic polarization, highlighting the compounds' role as mixed-type inhibitors (Arrousse et al., 2022).

Physical Properties Analysis

The synthesis of thiophene-2-carbaldehyde oxime and its derivatives influences their physical properties significantly. For example, the conformational preference in thiophene-2-carbaldehyde has been studied through 1H NMR spectra, indicating the stability of the SO-cis conformation across various solvents and how solvent polarity affects the SO-trans population (S. Salman, 1982).

Chemical Properties Analysis

The chemical properties of thiophene-2-carbaldehyde oxime derivatives extend to their applications as corrosion inhibitors and potential therapeutic agents. Their inhibitory efficiency on aluminum alloys in acidic conditions and the synthesis of compounds exhibiting potential analgesic and anti-inflammatory properties illustrate the versatility and broad applicability of thiophene-2-carbaldehyde oxime derivatives (Arrousse et al., 2022; Benachenhou et al., 1988).

Scientific Research Applications

1. Corrosion Inhibitor

  • Application Summary : Thiophene-2-carbaldehyde oxime (OXM) is used as a corrosion inhibitor for 2024-T3 aluminum alloy in hydrochloric acid medium .
  • Methods of Application : The inhibitory property for AA2024-T3 in 1 M HCl solution was investigated via electrochemical impedance spectroscopy and potentiodynamic polarization .
  • Results : The inhibition efficiency increased with an increase in the inhibitor concentration, achieving maximum values of 94.0% and 96% at 10 −3 M, respectively .

2. Synthesis of Biologically Active Compounds

  • Application Summary : Thiophene-2-carbaldehyde oxime is used in the synthesis of thiophene derivatives, which are a potential class of biologically active compounds .
  • Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
  • Results : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Preparation of Beta-Aryl-Beta-Amino Acids and Urea Derivatives

  • Application Summary : Thiophene-2-carboxaldehyde is used in the preparation of beta-aryl-beta-amino acids and urea derivatives .

4. Eco-friendly Corrosion Inhibitors

  • Application Summary : Thiophene-2-carbaldehyde oxime (OXM) and 5-(thiophen-2-yl)-1H-tetrazole (TET) are used as eco-friendly corrosion inhibitors for low carbon steel in 1 M HCl solution .
  • Methods of Application : The inhibitory property was investigated via electrochemical measurements (polarization and impedance spectra), UV-Vis spectroscopy, and scanning electron microscopy combined with X-ray energy dispersive analysis .
  • Results : The effectiveness of the molecules TET and OXM showed significant resistance to the effect of immersion time. For instance, the effectiveness of TET increased with time up to 12 hours, while the effectiveness of OXM remained almost stable .

5. Anticancer Activity

  • Application Summary : Certain compounds containing an oxime group with z configuration linked with a 2-phenyl thiophene moiety have shown in vitro antiproliferative inhibitory activity towards HT-29 lines .
  • Methods of Application : The compounds were synthesized and their anticancer activity was tested in vitro .
  • Results : Two compounds were found to be more active (IC 50 2.43 and 3.8 μM) than foretinib (IC 50 3.97 μM) .

properties

IUPAC Name

(NE)-N-(thiophen-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLBPLHYRZLLT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carbaldehyde oxime

CAS RN

29683-84-9
Record name Thiophene-2-aldoxime
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Record name 29683-84-9
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Record name Thiophene-2-carbaldehyde oxime
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Record name THIOPHENE-2-ALDOXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
JN Low, JL Wardell, CF Da Costa… - European Journal of …, 2018 - eurjchem.com
… adopted, we have determined the crystal structure of and carried out Hirshfeld surface calculations on three heteroaryl oximes, namely (Z)-thiophene2-carbaldehyde oxime (1), (Z)-1H-…
Number of citations: 7 eurjchem.com
S Hajib, M Hssaini, A Alami, H Bekkari… - European Journal of …, 2021 - ej-chem.org
… [23]-[24], we present in this paper the results of the tests of antibacterial activity of two synthetic chemical molecules derived from tetrazole, namely thiophene-2-carbaldehyde oxime (…
Number of citations: 1 ej-chem.org
BR Cho, NS Cho, SH Song, SK Lee - The Journal of Organic …, 1998 - ACS Publications
… No trace of (Z)-thiophene-2-carbaldehyde oxime could be detected by either GC or TLC. Similarly, the reaction of 2ba‘ with DBU produced 5-methylfuran-2-carbonitrile and benzoate as …
Number of citations: 12 pubs.acs.org
N Arrousse, Y Fernine, N Al-Zaqri, A Boshaala… - RSC …, 2022 - pubs.rsc.org
… The two organic compounds synthesized were (5-(thiophen-2-yl)-1H-tetrazole) (TET) substituted in position 5 by an electron withdrawing group, and thiophene-2-carbaldehyde oxime (…
Number of citations: 14 pubs.rsc.org
VV Sharutin, OK Sharutina, EV Artem'eva… - Russian Journal of …, 2016 - Springer
Tri(o-tolyl) antimony dioximates were synthesized by the reaction of tri(o-tolyl) antimony with 5-nitrofurfural and thiophen-2-carbaldehyde oximes in ether in the presence of hydrogen …
Number of citations: 5 link.springer.com
Y Fernine, N Arrousse, R Haldhar, CJ Raorane… - Journal of …, 2022 - Elsevier
… Two novel organic aromatic thiophene derivatives, 5-(thiophen-2-yl)− 1 H-tetrazole (TET) and thiophene-2-carbaldehyde oxime (OXM) were investigated for their anticorrosion …
Number of citations: 11 www.sciencedirect.com
OP Pandey, SK Sengupta, R Chandra - Met-Based Drugs, 2006 - researchgate.net
… (eg 4-nitrobenzaldehyde oxime (NOxH), furfuraldehyde oxime (FOxH), 2-acetylpyridine oxime (APOxH), 4-methoxybenazaldehyde oxime (MOxH), thiophene-2-carbaldehyde oxime (…
Number of citations: 8 www.researchgate.net
XY Ma, Y He, TT Lu, M Lu - Tetrahedron, 2013 - Elsevier
… Thiophene-2-carbaldehyde oxime with a heteroatom lone pair positioned ortho to the oximido group show relatively high reactivity and it can be converted to thiophene-2-carbonitrile at …
Number of citations: 46 www.sciencedirect.com
M Mlakić, T Čadež, D Barić, I Puček, A Ratković… - Pharmaceuticals, 2021 - mdpi.com
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by organophosphates (OPs) as nerve agents and pesticides compromises normal cholinergic nerve …
Number of citations: 9 www.mdpi.com
F Xu, YY Song, YJ Li, EL Li, XR Wang, WY Li… - …, 2018 - Wiley Online Library
… With regard to the heterocyclic oximes, not only isonicotin aldehyde oxime 1 k but also thiophene-2-carbaldehyde oxime 1 l can be transformed into corresponding amides in good …

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